molecular formula C12H11NO3 B3030596 ethyl 3-formyl-1H-indole-6-carboxylate CAS No. 927181-97-3

ethyl 3-formyl-1H-indole-6-carboxylate

Cat. No. B3030596
CAS RN: 927181-97-3
M. Wt: 217.22 g/mol
InChI Key: YNSYTQBKMLZEQM-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1H-indole-6-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties. The specific structure of this compound suggests it may be useful as an intermediate in organic synthesis or as a building block for more complex molecules.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach involves the cyclization of 2-ethynylanilines followed by CO2 fixation to produce 3-carboxylated indoles, which could potentially be modified to synthesize this compound . Another relevant method includes the transformation of ethyl indole-2-carboxylate through Friedel-Crafts acylation, which could introduce a formyl group at the appropriate position on the indole ring . Additionally, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates provides insights into the functionalization of the indole core, which could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered pyrrole ring. The substitution pattern on the indole core greatly influences the chemical reactivity and physical properties of these compounds. For instance, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate provides valuable information on the three-dimensional arrangement of atoms and potential intermolecular interactions .

Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions, including acylation, alkylation, and electrophilic substitution. The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate, for example, demonstrates the regioselectivity of acylation on the indole nucleus . The reactivity of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates with hydrazine hydrate and sodium hydroxide also illustrates the potential for chemical transformations leading to debenzoylation and decarboxylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the copolymerization of indole-6-carboxylic acid with 3,4-ethylenedioxythiophene results in materials with specific morphologies and potential applications in catalysis . The spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provide insights into the electronic structure and reactivity of indole derivatives . These studies contribute to a better understanding of the properties of this compound and its potential applications.

Scientific Research Applications

Synthesis and Intermediates

Ethyl 3-formyl-1H-indole-6-carboxylate serves as a valuable synthetic intermediate in the field of organic chemistry. It has been used in the facile synthesis of various substituted 1H-indole-2-carboxylates. For instance, ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates were prepared from corresponding 2-ethoxycarbonyl-1H-indole methanesulfonic acids through a series of reactions including sulfomethyl group transformation to formyl function, elimination of SO2, and subsequent hydrolysis and oxidation processes. This pathway highlights the compound's role in the synthesis of formylated indoles, which are crucial for further chemical transformations (Pete, Szöllösy, & Szokol, 2006).

Similarly, the synthesis of 5-substituted indole derivatives using ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids demonstrates the compound's versatility and utility in constructing complex indole frameworks, essential for various biological and pharmaceutical applications (Pete, Parlagh, & Tőke, 2003).

Reaction Mechanisms and Novel Methodologies

The compound is also instrumental in developing novel synthetic methodologies. For example, the study on the cyclisation of indolo oxime ethers to form ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates investigated the mechanism of formation of these complex structures, demonstrating the compound's role in understanding reaction mechanisms and facilitating the synthesis of pyrazoloindoles, which have significant pharmacological interest (Clayton, Black, & Harper, 2008).

Safety and Hazards

When handling ethyl 3-formyl-1H-indole-6-carboxylate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Biochemical Analysis

Biochemical Properties

Ethyl 3-formyl-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes such as human 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes . Additionally, this compound can interact with glycine receptor ligands, potentially modulating neurotransmission . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to possess anticancer properties by inducing apoptosis in cancer cells . This compound can also modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of human 5-lipoxygenase by binding to its active site, thereby preventing the formation of leukotrienes . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the compound’s diverse biological activities and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at low to moderate doses, this compound has been shown to exert beneficial effects such as anti-inflammatory and anticancer activities . At high doses, it may cause toxicity, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions highlight the compound’s potential to influence metabolic pathways and its relevance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins may influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for elucidating its biological activity and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

ethyl 3-formyl-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-14)6-13-11(10)5-8/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSYTQBKMLZEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694813
Record name Ethyl 3-formyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

927181-97-3
Record name Ethyl 3-formyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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